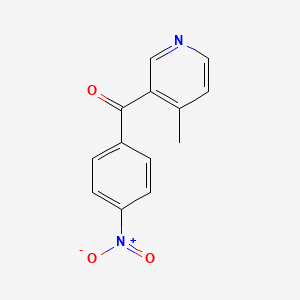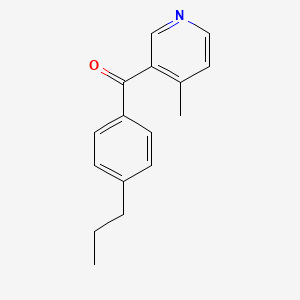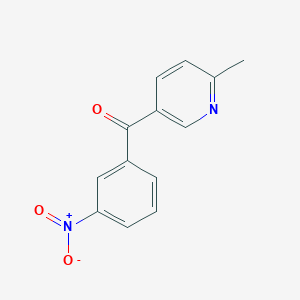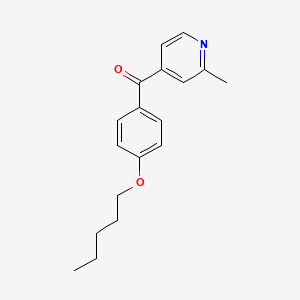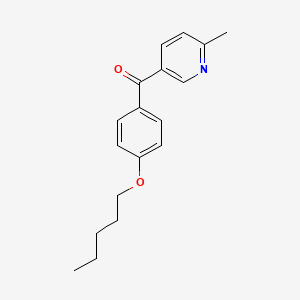
1,2,3-Trichloro-4-(1,1-difluoroethyl)benzene
Vue d'ensemble
Description
1,2,3-Trichloro-4-(1,1-difluoroethyl)benzene is an organic molecule with the chemical formula C8H5Cl3F2 . It is a derivative of benzene with three chloride substituents and a difluoroethyl group .
Molecular Structure Analysis
The molecule contains a total of 18 atoms: 5 Hydrogen atoms, 8 Carbon atoms, 2 Fluorine atoms, and 3 Chlorine atoms . The carbon atoms in the chemical structure are implied to be located at the corner(s) and hydrogen atoms attached to carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3-Trichloro-4-(1,1-difluoroethyl)benzene include its molecular formula, C8H5Cl3F2, and its molecular weight . More specific properties such as melting point, boiling point, and density were not found in the search results .Applications De Recherche Scientifique
Surface Covalent Organic Frameworks
The formation of surface covalent organic frameworks (COFs) using reactions involving benzene derivatives, similar to 1,2,3-Trichloro-4-(1,1-difluoroethyl)benzene, has been observed. For instance, the reaction between 1,3,5-tris(4-hydroxyphenyl)benzene and benzene-1,3,5-tricarbonyl trichloride leads to polyester condensation, forming a novel COF on an Au(111) surface. This is characterized by STM and XPS, revealing hexagonal cavities approximately 2 nm in size (Marele et al., 2012).
Synthesis of Triazole Compounds
A method for synthesizing 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1,2,3]-triazoles using a reaction involving benzene derivatives has been reported. This involves room temperature 1,3-dipolar cycloaddition of (2-azido-1,3-dichloro-5-trifluoromethyl)benzene with terminal alkynes. The reactions are highly regioselective, leading to 1,4-disubstituted products (Hu et al., 2008).
Ionization Energy Studies
Mass-analyzed-threshold-ionization (MATI) spectroscopy has been applied to investigate the ionic properties of 1,3-dichloro-2-fluorobenzene and related compounds. The study includes ionic ground state investigation and the determination of adiabatic ionization energies, providing insight into the electronic properties of these compounds (Krüger et al., 2015).
Trifluoromethylation of Aromatic Compounds
Research into the trifluoromethylation of aromatic compounds using hypervalent iodine reagents has been conducted. Methyltrioxorhenium acts as a catalyst for the electrophilic trifluoromethylation, which is an important process in the development of pharmaceuticals and agrochemicals (Mejía & Togni, 2012).
Catalysis in Organic Synthesis
Benzene derivatives have been used in the synthesis of various organic compounds. For example, 1,3,5-Tris(hydrogensulfato) benzene (THSB) has been used as a catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions, demonstrating the versatility of these compounds in synthetic chemistry (Karimi-Jaberi et al., 2012).
Nuclear Magnetic Resonance Studies
Nuclear magnetic resonance (NMR) spectroscopy has been employed to study the molecular structure and dynamics of trisubstituted benzenes. These studies provide important insights into the electronic and spatial configurations of these molecules (Furuyama et al., 1970).
Propriétés
IUPAC Name |
1,2,3-trichloro-4-(1,1-difluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3F2/c1-8(12,13)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSKPPQEBYJQNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trichloro-4-(1,1-difluoroethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



